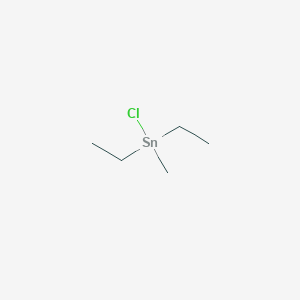
Methyldiethyltin
Description
Methyldiethyltin (chemical formula: C₅H₁₂Sn) is an organotin compound characterized by one methyl group and two ethyl groups bonded to a central tin atom. Organotin compounds are widely studied for their industrial applications (e.g., PVC stabilizers, catalysts) and biological effects, particularly neurotoxicity. This compound has been identified as a potent neurotoxic agent in mammalian models. Studies on rats demonstrate that exposure induces severe neurodegeneration, including cerebral edema, neuronal necrosis, and glial activation . Its toxicity is attributed to the tin atom’s ability to disrupt cellular membranes and mitochondrial function, compounded by the lipophilic nature of its alkyl groups, which enhances blood-brain barrier penetration .
Properties
CAS No. |
108354-36-5 |
|---|---|
Molecular Formula |
C5H13ClSn |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
chloro-diethyl-methylstannane |
InChI |
InChI=1S/2C2H5.CH3.ClH.Sn/c2*1-2;;;/h2*1H2,2H3;1H3;1H;/q;;;;+1/p-1 |
InChI Key |
MNVKYNXBVFEGPM-UHFFFAOYSA-N |
SMILES |
CC[Sn](C)(CC)Cl |
Canonical SMILES |
CC[Sn](C)(CC)Cl |
Synonyms |
MDE-tin methyldiethyltin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Organotin compounds exhibit structure-dependent toxicity and applications. Below is a comparative analysis of Methyldiethyltin with structurally analogous compounds:
Structural and Toxicity Comparison
Mechanistic Insights
- This compound’s two ethyl groups contribute to its higher toxicity compared to dimethyltin derivatives . Trimethyltin’s compact structure allows rapid diffusion into neuronal cells, causing irreversible mitochondrial dysfunction .
- Environmental Persistence: this compound and other trialkyltins degrade slower in aquatic environments than mono- or dialkyltins, leading to bioaccumulation risks .
Regulatory and Industrial Relevance
- This compound’s high neurotoxicity has restricted its commercial use, whereas dimethyltin compounds remain prevalent in PVC production despite environmental concerns .
- Trimethyltin is primarily used in research to model neurodegenerative diseases due to its selective hippocampal damage .
Key Research Findings
- Toxicity Hierarchy : Trimethyltin > this compound > Dimethylethyltin > Dimethyltin (based on neurotoxic potency in rodent models) .
- Pathological Differences : this compound causes diffuse cortical damage, while trimethyltin selectively targets the hippocampus .
- Metabolic Fate : this compound undergoes slower hepatic metabolism than dimethyltin, prolonging its toxic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


